4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide
描述
This compound is a synthetic peptide derivative featuring sequential modifications to enhance stability, bioavailability, and target interaction. Its structure comprises:
- 4-Fluoro-N-methyl-L-phenylalanyl: A phenylalanine residue with a fluorine atom at the para position and an N-methyl group to reduce enzymatic degradation .
- N-methyl-L-valyl: A valine residue with N-methylation, a common modification to improve metabolic resistance and membrane permeability .
- 3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide: A tyrosine derivative substituted with a tert-butyl group (at the 3-position) and an N-ethyl amide, likely enhancing hydrophobic interactions and proteolytic stability.
While the provided evidence lacks direct data on this compound, its design aligns with strategies seen in bioactive peptides and small-molecule therapeutics, where fluorination and alkylation optimize pharmacokinetic properties .
属性
IUPAC Name |
(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWAJPUTRBIRR-KLJDGLGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
MA-2029 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开发布。 据悉,该化合物是通过一系列涉及胃动素受体选择性结合和抑制的化学反应合成的 .
化学反应分析
MA-2029 会发生各种化学反应,包括:
这些反应中常用的试剂和条件包括胃动素、乙酰胆碱和 P 物质。 这些反应形成的主要产物是被抑制的胃动素受体复合物 .
科学研究应用
MA-2029 有多种科学研究应用,包括:
胃肠道疾病: 它用于研究和治疗与胃肠动力紊乱相关的胃肠道疾病
肠易激综合征: 在临床前研究中,它显示出治疗肠易激综合征的潜力.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural motifs can be compared to analogs in pharmaceuticals, agrochemicals, and research reagents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Fluorination Strategy : Unlike 3-Fluoro-4-methylbenzoyl chloride (a reagent for acylations) , the target’s fluorine is integrated into a peptide scaffold, likely improving target affinity (e.g., receptor binding) without introducing reactive groups.
N-methylation : Both the target compound and N-methyl-L-valinamide analogs () use methylation to block metabolic sites, a critical feature for oral bioavailability in drug candidates.
tert-Butyl Group : The tert-butyl substituent in fenpyroximate () contributes to lipid solubility and pesticidal activity, suggesting the target’s tyrosine modification could enhance tissue penetration or target engagement.
Amide Tailoring : The N-ethyl amide in the target compound contrasts with flutolanil’s aryl amide (), which is essential for fungicidal action. The ethyl group here may balance solubility and stability.
生物活性
4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:
- Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.
- N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.
- Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.
Research indicates that 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.
Binding Affinities
A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:
| Compound | DAT Ki (nM) | SERT Ki (nM) | hERG Affinity |
|---|---|---|---|
| 3b | 230 | Not reported | Not assessed |
| 14a | 23 | Moderate | 28 |
These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .
Pharmacological Studies
Several pharmacological studies have assessed the biological activity of this compound in vivo:
- Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .
- Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .
- Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .
Case Study 1: Treatment of Substance Use Disorders
A recent clinical trial investigated the efficacy of compounds similar to 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.
常见问题
Q. Critical Factors :
- Solvent choice : DMF enhances solubility but may require rigorous drying.
- Coupling agents : HATU yields higher efficiency than EDCl/HOBt .
- Temperature : Reactions performed at 0–4°C minimize racemization .
Q. Validation :
- X-ray crystallography (e.g., SHELX refinement) confirms absolute configuration .
- NMR coupling constants (e.g., J-values for α-protons) detect diastereomer formation .
Basic: What spectroscopic techniques are essential for structural characterization?
Q. Core Methods :
- NMR : ¹H/¹³C NMR identifies backbone connectivity; ¹⁹F NMR confirms fluorophenyl group integrity .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm) .
- IR Spectroscopy : Detects amide bonds (1650–1680 cm⁻¹) and tert-butyl groups (1360–1380 cm⁻¹) .
Advanced: How can computational modeling predict this compound’s binding affinity to biological targets?
Q. Methodology :
- Docking Studies : Use AutoDock Vina with target receptors (e.g., kinase domains) to identify key interactions (e.g., fluorophenyl group in hydrophobic pockets) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with activity .
Validation : Compare predictions with surface plasmon resonance (SPR) or ITC binding assays .
Basic: What are the primary challenges in resolving crystallographic data for this compound?
Q. Challenges :
Q. Solutions :
Q. Recommended Systems :
Q. Stability Data :
| Solvent | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| DMSO/PBS | 48 h | Hydrolysis |
| Dry DMF | >1 week | Oxidation |
Advanced: How to design SAR studies to optimize activity against resistant targets?
Q. Strategy :
Q. Validation :
- MIC Assays : Test against resistant bacterial strains .
- Resistance Gene Knockout Models : Confirm target specificity .
Basic: What are the critical steps in scaling up synthesis without compromising purity?
Q. Key Considerations :
- Batch Reactors : Use <5 L vessels to maintain temperature control .
- Purification : Transition from column chromatography to preparative HPLC for >10 g batches .
- Lyophilization : Optimize cycles to prevent tert-butyl group cleavage .
Advanced: How can metabolomics identify off-target effects in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
